molecular formula C12H14N4S B11799097 N-((2-Cyclobutylthiazol-4-yl)methyl)pyrimidin-2-amine

N-((2-Cyclobutylthiazol-4-yl)methyl)pyrimidin-2-amine

Cat. No.: B11799097
M. Wt: 246.33 g/mol
InChI Key: YAJQKNDZOZIPQB-UHFFFAOYSA-N
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Description

N-((2-Cyclobutylthiazol-4-yl)methyl)pyrimidin-2-amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrimidine core, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. The presence of the cyclobutylthiazole moiety adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-Cyclobutylthiazol-4-yl)methyl)pyrimidin-2-amine typically involves multi-step organic synthesis. One common approach starts with the preparation of the thiazole ring, followed by its attachment to the pyrimidine core. The reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as crystallization and chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-((2-Cyclobutylthiazol-4-yl)methyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine or thiazole rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-((2-Cyclobutylthiazol-4-yl)methyl)pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-((2-Cyclobutylthiazol-4-yl)methyl)pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-phenylpyrimidin-2-amine: Another pyrimidine derivative with potential biological activity.

    N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine: Known for its antitumor activity and CDK6 inhibitory properties.

    2-aminopyrimidine derivatives: Studied for their antitrypanosomal and antiplasmodial activities.

Uniqueness

N-((2-Cyclobutylthiazol-4-yl)methyl)pyrimidin-2-amine stands out due to the presence of the cyclobutylthiazole moiety, which imparts unique chemical properties and potential reactivity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H14N4S

Molecular Weight

246.33 g/mol

IUPAC Name

N-[(2-cyclobutyl-1,3-thiazol-4-yl)methyl]pyrimidin-2-amine

InChI

InChI=1S/C12H14N4S/c1-3-9(4-1)11-16-10(8-17-11)7-15-12-13-5-2-6-14-12/h2,5-6,8-9H,1,3-4,7H2,(H,13,14,15)

InChI Key

YAJQKNDZOZIPQB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NC(=CS2)CNC3=NC=CC=N3

Origin of Product

United States

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